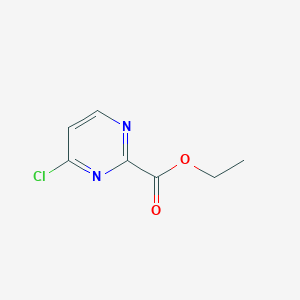

Ethyl 4-chloropyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEDRZJHMPCNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-70-1 | |

| Record name | ethyl 4-chloropyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Catalysts

- Starting material: Pyrimidine-2-carboxylic acid or its salts.

- Chlorinating agent: Thionyl chloride (SOCl₂), used in molar excess (typically 2–7 equivalents).

- Catalyst: Bromine (Br₂) is used as a catalyst in catalytic amounts (0.01 to 1.0 molar equivalents, preferably 0.1 to 0.3 equivalents). Bromine enhances reaction rate and selectivity.

- Solvent: Acetonitrile is commonly used, but other solvents such as aromatic hydrocarbons, aliphatic hydrocarbons, halogenated hydrocarbons, ethers, and esters are also applicable.

Reaction Conditions

- Temperature: Usually between 30 °C and 140 °C, optimally 70–90 °C.

- Time: Typically 3 to 7 hours, depending on scale and conditions.

- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.

Mechanistic Insights and Catalytic Role of Bromine

Bromine acts as a catalyst by facilitating the formation of the acid chloride intermediate more efficiently than other catalysts like sodium bromide or N,N-dimethylformamide. It reduces reaction time and suppresses by-product formation such as 4,5-dichloro derivatives.

Esterification Step: Formation of Ethyl 4-chloropyrimidine-2-carboxylate

After formation of the acid chloride intermediate, it is reacted with ethanol under controlled conditions to form the ethyl ester. This step is typically carried out by:

- Adding ethanol to the acid chloride under cooling.

- Using a base such as pyridine or triethylamine to scavenge HCl formed.

- Controlling temperature to avoid side reactions.

Experimental Data and Yield Analysis

The following table summarizes key experimental data from industrially relevant examples demonstrating the preparation of 4-chloropyrimidine-2-carboxylic acid chloride, which is directly applicable to the preparation of this compound after esterification:

| Example | Pyrimidine-2-carboxylic acid (g/mol) | Thionyl Chloride (equiv) | Bromine (equiv) | Solvent (volume equiv) | Temp (°C) | Time (h) | Yield of methyl ester (%) | Impurity (4,5-dichloro %) |

|---|---|---|---|---|---|---|---|---|

| 1 | 5.0 (40.6 mmol) | 5 | 0.1 | None | 85 | 3 | 89.3 | 2.3 |

| 2 | 145.0 g (1.18 mol) | 5 | 0.2 | None | 85 | 4 | 88.0 | 5.0 |

| 3 | 7.0 g (56.9 mmol) | 5 | 0.25 | Acetonitrile (1 vol) | 85 | 4 | 85.2 | 3.4 |

| 4 | 100 kg (812.3 mol) | 4.5 (combined) | 0.2 | Acetonitrile (2 vol) | 85 | 3 | 82.4 | 3.7 |

Note: Yields are based on methyl ester analysis after reaction with methanol to stabilize and quantify the acid chloride intermediate.

Comparative Analysis of Catalysts and Conditions

| Catalyst/System | Reaction Time (h) | Yield (%) | By-product Formation | Industrial Suitability |

|---|---|---|---|---|

| Bromine catalyst (0.1–0.3 equiv) | 3–4 | 85–89 | Low (2–5%) | High; efficient, scalable |

| Sodium bromide + DMF | >6.5 | 49–76 | Higher (6%) | Less suitable; longer time, lower yield |

| No catalyst | >20 | Low | High | Not industrially viable |

Bromine as a catalyst significantly improves yield and reduces reaction time compared to sodium bromide or N,N-dimethylformamide catalysis. Excess bromine (>1 equiv) increases dichlorinated impurities, reducing yield.

Summary of Preparation Method

- Charge pyrimidine-2-carboxylic acid and solvent (e.g., acetonitrile) into the reactor under nitrogen atmosphere.

- Add thionyl chloride dropwise with cooling to control exotherm.

- Add catalytic bromine slowly to initiate chlorination.

- Heat the reaction mixture to 85 °C and stir for 3–4 hours until starting material is consumed (monitored by HPLC after methylation).

- Remove solvent and excess reagents under reduced pressure if necessary.

- Isolate the acid chloride intermediate or proceed directly to esterification with ethanol and base to obtain this compound.

Notes on Purity and Analysis

- The acid chloride intermediate is unstable; therefore, it is commonly converted to the corresponding methyl ester for HPLC analysis.

- HPLC conditions typically involve UV detection at 254 nm with acetonitrile/water/perchloric acid mobile phase.

- Impurities such as 4,5-dichloropyrimidine derivatives are monitored to ensure selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloropyrimidine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Hydrolysis: 4-chloropyrimidine-2-carboxylic acid.

Reduction: Ethyl 4-chloropyrimidine-2-carbinol.

Scientific Research Applications

Ethyl 4-chloropyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloropyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by competing with natural substrates . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Position Variations

The position of functional groups on the pyrimidine ring significantly impacts electronic distribution and reactivity. Key comparisons include:

Research Findings :

- The 4-chloro-2-carboxylate isomer exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to its 5-carboxylate counterpart due to favorable orbital alignment .

- Crystallographic studies using SHELX software confirm that substituent positions influence molecular packing and hydrogen-bonding networks .

Ester Group Variations

The choice of ester group (ethyl vs. methyl) affects solubility, stability, and synthetic utility:

| Compound Name | CAS Number | Ester Group | Solubility (Organic Solvents) | Price (1g) |

|---|---|---|---|---|

| This compound | - | COOEt | High | - |

| Mthis compound | 3D-LHB45017 | COOMe | Moderate | €1,024.00 |

| Methyl 4,6-dichloropyrimidine-2-carboxylate | 3D-LHB45022 | COOMe | Low | €1,667.00 |

Research Findings :

Halogenation and Functional Group Modifications

Additional halogens or functional groups alter molecular weight, reactivity, and biological activity:

Research Findings :

- Dichloro derivatives (e.g., 2,4-dichloro-5-carboxylate) show increased reactivity in Ullmann couplings but reduced bioavailability due to higher lipophilicity .

Biological Activity

Ethyl 4-chloropyrimidine-2-carboxylate (C7H7ClN2O2) is a pyrimidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This compound is recognized for its potential applications as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H7ClN2O2

- SMILES : CCOC(=O)C1=NC=CC(=N1)Cl

- InChI : InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2

The presence of a chlorine atom and an ester group in its structure significantly influences its chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity, while the ester group facilitates nucleophilic substitution reactions. The compound can inhibit enzyme activity by:

- Forming Covalent Bonds : Interacting with the active site of enzymes.

- Competing with Natural Substrates : Acting as a competitive inhibitor.

Antiviral and Anticancer Potential

Research indicates that this compound may possess antiviral and anticancer properties. It has been studied as a potential lead compound for developing new drugs targeting various cancer cell lines.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines, suggesting its potential as a scaffold for drug development .

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at identifying enzyme inhibitors. For instance:

- Example : It was found to inhibit specific kinases involved in cancer progression, showcasing its role in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other chlorinated pyrimidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloropyrimidine-5-carboxylate | Chlorine at position 2 | Different reactivity profile |

| Ethyl 5-chloro-4-pyrimidinecarboxylic acid ethyl ester | Chlorine at position 5 | Varying biological activities |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | Amino group addition | Enhanced solubility and altered biological effects |

This table illustrates how the position of substituents influences the biological activity and chemical properties of these compounds.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example:

- Synthesis of Derivatives : Researchers have synthesized various derivatives to evaluate their anticancer activity, leading to the identification of more potent analogs .

- Biological Assays : In vitro assays have demonstrated that some derivatives possess improved selectivity and reduced toxicity compared to the parent compound .

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 4-chloropyrimidine-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves chlorination of pyrimidine precursors followed by carboxylation. For example, chlorination of ethyl pyrimidine intermediates using POCl₃ or SOCl₂ under reflux conditions (60–80°C, 4–6 hours) yields the chlorinated product. Subsequent carboxylation is achieved via nucleophilic substitution with ethyl chloroformate in anhydrous solvents like THF or DCM, catalyzed by bases such as triethylamine .

- Optimization : Reaction efficiency is monitored via TLC or HPLC. Variables like temperature, solvent polarity, and stoichiometric ratios are systematically adjusted. For instance, excess chlorinating agents (1.5–2.0 eq.) improve yields, while controlled addition rates minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm ester/chlorine groups. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR, while the pyrimidine ring protons resonate between 7.5–8.5 ppm in ¹H NMR .

- IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 201.04 for C₇H₇ClN₂O₂) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

- Approach :

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.

- Validate structures via X-ray crystallography (e.g., SHELX software for refinement ).

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) to identify misassignments .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Conceptual DFT : Calculate Fukui indices (electrophilicity) to identify reactive sites. For example, the C-4 chlorine atom exhibits high electrophilicity, making it prone to substitution .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or ORCA.

Q. How should researchers address contradictory results in cytotoxicity assays involving this compound?

- Analysis Framework :

- Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates. Outliers are scrutinized via Grubbs’ test .

- Experimental Controls : Include positive controls (e.g., doxorubicin) and vehicle controls to normalize cell viability data.

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, ensuring consistency across cell lines (e.g., HeLa vs. MCF-7) .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.

- Characterization : Combine experimental and computational data for unambiguous structural confirmation.

- Biological Assays : Validate findings across multiple cell lines and use orthogonal assays (e.g., apoptosis markers) to confirm mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.